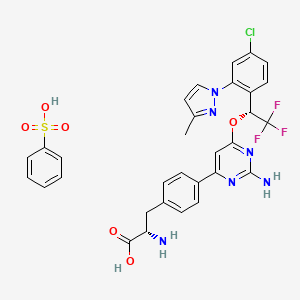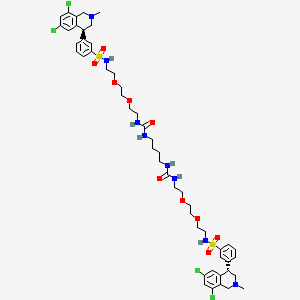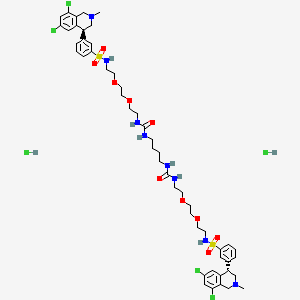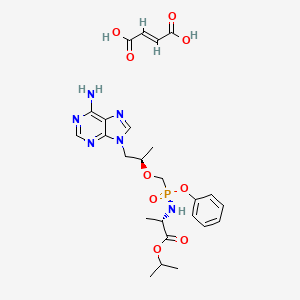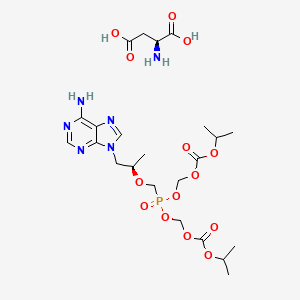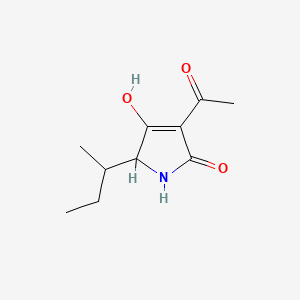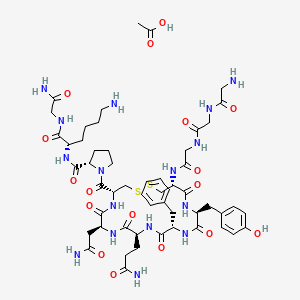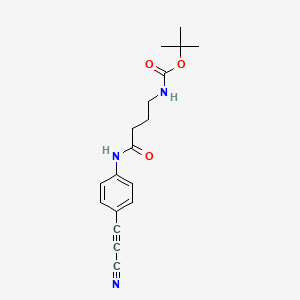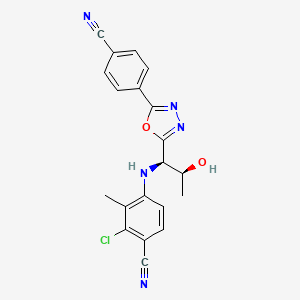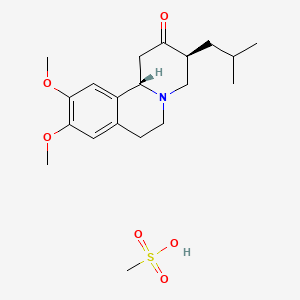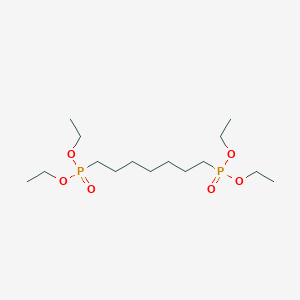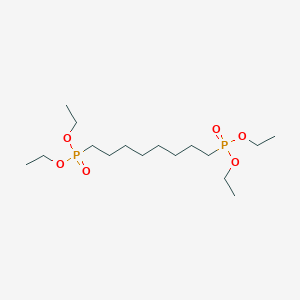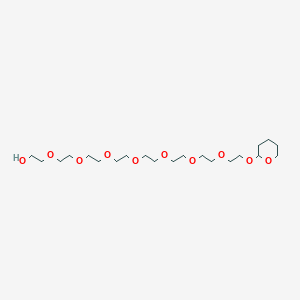
Thp-peg9
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of THP-PEG9 involves the use of a PEG-based PROTAC linker . The exact method of synthesis is not detailed in the search results.Molecular Structure Analysis
The molecular formula of THP-PEG9 is C28H54O12 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The molecular weight of THP-PEG9 is 582.72 g/mol . The exact physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Biomaterial Compatibility : Polyethylene glycol has been found to decrease THP-1 cell adhesion on polyurethane films, which is crucial for biomaterial applications like implants and medical devices. This suggests that PEG can enhance biocompatibility and potentially reduce biomaterial rejection (Shivok & Slee, 2023).
Transdermal Drug Delivery : Research has explored the use of THP-loaded polymeric nanoparticles, demonstrating their potential for transdermal drug delivery. These findings are significant for developing new methods for administering medications through the skin (Xing, Deng, Li, & Dong, 2009).
Cancer Research : A study demonstrated that gold nanoparticles combined with THP-PEG and glucose can target cancer stem cells and metastatic cancer cells. This has implications for designing therapies targeting cancer metastasis and stem cells (Hu, Niestroj, Yuan, Chang, & Chen, 2015).
pH-Responsive Drug Delivery : THP and THF linkage in polymeric micelles have been developed for pH-responsive drug delivery. This is important for targeted drug release in response to the body's pH changes (Fangxia, Yang, Zhuang, Zhang, Shao, Gong, & Shen, 2014).
Ophthalmological Applications : Terahertz (THz) sensing, potentially relevant to THP-PEG9 compounds, has been explored for applications in ophthalmology, highlighting its suitability due to nonionizing energy and sensitivity to water content, crucial for diagnosing conditions like corneal dystrophy and graft rejection (Bennett, Taylor, Tewari, Singh, Culjat, Grundfest, Sassoon, Johnson, Hubschman, & Brown, 2011).
Macrophage Interaction Studies : Research on polymeric nanoparticles has included investigations into their interactions with macrophage cell lines such as THP-1. These studies are key to understanding how nanomaterials interact with the immune system, which is essential for drug delivery applications (Łukasiewicz, Szczepanowicz, Błasiak, & Dziedzicka-Wasylewska, 2015).
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O10/c22-4-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-31-21-3-1-2-5-30-21/h21-22H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBLURHCJAQZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thp-peg9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




